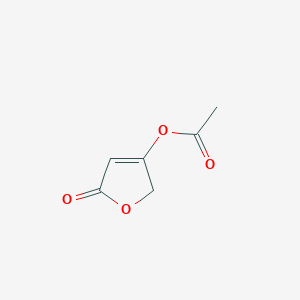
5-Oxo-2,5-dihydrofuran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-2,5-dihydrofuran-3-yl acetate is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an oxo group at the 5-position and an acetate group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,5-dihydrofuran-3-yl acetate can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the furan derivative being heated with acetic anhydride and a catalytic amount of a Lewis acid such as aluminum chloride.
Another method involves the oxidation of 2,5-dihydrofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide, followed by acetylation with acetic anhydride. This method allows for the selective introduction of the oxo and acetate groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-2,5-dihydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Oxo-2,5-dihydrofuran-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may also influence the compound’s solubility and reactivity, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-4,5-dihydro-2-furylacetic acid: This compound is structurally similar but lacks the acetate group.
2-Oxo-2,3-dihydrofuran-5-acetate: Another related compound with a different substitution pattern on the furan ring.
4,5-Dihydro-5-oxofuran-2-acetate: Similar structure with variations in the position of functional groups.
Uniqueness
5-Oxo-2,5-dihydrofuran-3-yl acetate is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21053-88-3 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C6H6O4/c1-4(7)10-5-2-6(8)9-3-5/h2H,3H2,1H3 |
Clé InChI |
QQGUQQDECZZTBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
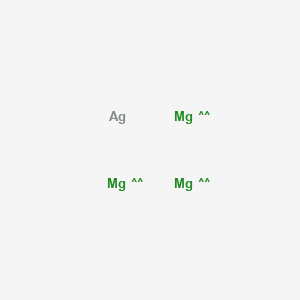
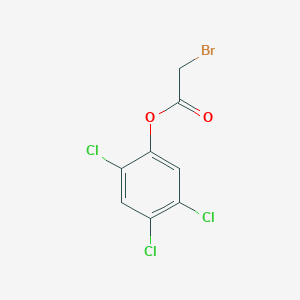
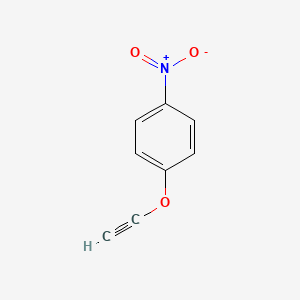
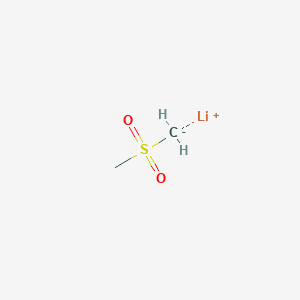
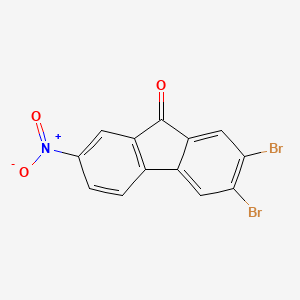


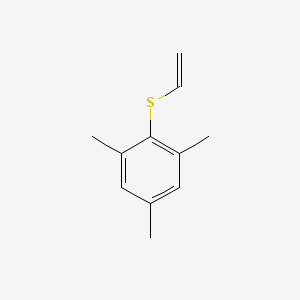
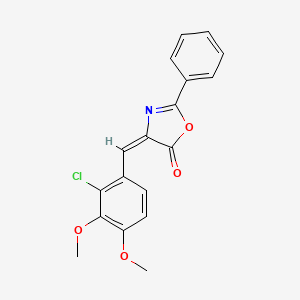
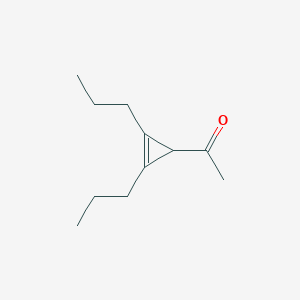
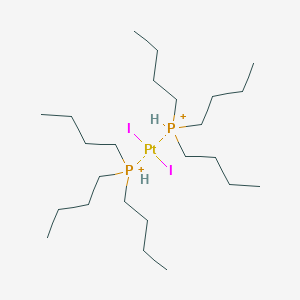

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
